4,4'-Di-N-acetylamino-diphenylsulfoxide-d8

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

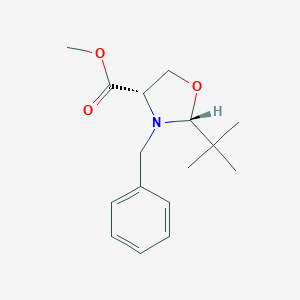

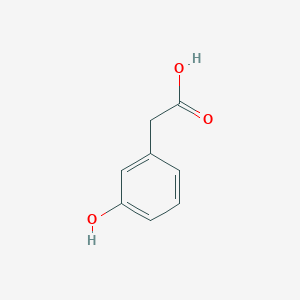

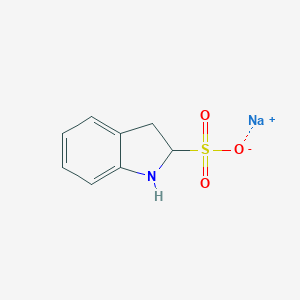

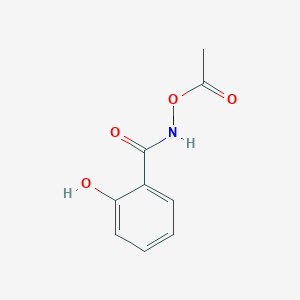

4,4’-Di-N-acetylamino-diphenylsulfoxide-d8 is a biochemical used for proteomics research . It is a stable isotope labelled synthetic chemistry building block . The molecular formula of this compound is C16H8D8N2O3S and it has a molecular weight of 324.42 .

Synthesis Analysis

The synthesis of 4,4’-Di-N-acetylamino-diphenylsulfoxide-d8 involves the use of state-of-the-art technology to produce stable isotopes that are highly enriched and isotopically labeled to the highest standards .Molecular Structure Analysis

The molecular structure of 4,4’-Di-N-acetylamino-diphenylsulfoxide-d8 is represented by the formula C16H8D8N2O3S . The structure includes two acetylamino groups attached to a diphenylsulfoxide core .Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

Research on diphenylsulfoxide derivatives has highlighted their potential in therapeutic applications. For instance, studies have shown that sulfone and sulfonanilide therapies demonstrate efficacy against streptococcal infections, with specific derivatives being more efficacious than traditional treatments and exhibiting lower toxicity (F. Cooper, P. Gross, & Marion Lewis, 1938). Moreover, the investigation into dipeptidyl peptidase IV inhibitors found that derivatives of diphenyl phosphonate esters, including acylamino substitutions, offer potent inhibition with low cytotoxicity, highlighting the therapeutic potential in regulating enzymatic activity (A. Belyaev et al., 1999).

Material Science and Chemical Synthesis

In material science, diphenylsulfoxide derivatives have been explored for their utility in creating conductive polymers. Research on the synthesis and electrochemical characterization of dipyrroles separated by diphenyleneoxide and diphenylenesulfide spacers has indicated the potential for creating new conducting polymers with sulfur and oxygen atoms in the conjugation chain, which could significantly impact material properties and applications (A. M. Vasil’tsov et al., 2005).

Chemical Synthesis Innovations

Significant advancements in chemical synthesis methods have been made using diphenylsulfoxide and related compounds. For example, the use of diphenylsulfoxide with triflic anhydride has been demonstrated as a powerful promoter system in chemoselective glycosylations, enabling the activation of disarmed thioglycosides and illustrating the novel activator's utility in successful glycosylation sequences (J. Codée et al., 2003). Additionally, organic sulfides' photooxidation using sensitizers covalently grafted on silica represents a more efficient and selective approach to solar photochemistry, emphasizing the role of diphenyl sulfide derivatives in enhancing reaction rates and selectivity (N. Soggiu et al., 1999).

Safety And Hazards

Eigenschaften

IUPAC Name |

N-[4-(4-acetamido-2,3,5,6-tetradeuteriophenyl)sulfinyl-2,3,5,6-tetradeuteriophenyl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O3S/c1-11(19)17-13-3-7-15(8-4-13)22(21)16-9-5-14(6-10-16)18-12(2)20/h3-10H,1-2H3,(H,17,19)(H,18,20)/i3D,4D,5D,6D,7D,8D,9D,10D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HABWONZJSRPOIE-UWAUJQNOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)S(=O)C2=CC=C(C=C2)NC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1NC(=O)C)[2H])[2H])S(=O)C2=C(C(=C(C(=C2[2H])[2H])NC(=O)C)[2H])[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40447834 |

Source

|

| Record name | 4,4'-Di-N-acetylamino-diphenylsulfoxide-d8 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40447834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,4'-Di-N-acetylamino-diphenylsulfoxide-d8 | |

CAS RN |

557794-36-2 |

Source

|

| Record name | 4,4'-Di-N-acetylamino-diphenylsulfoxide-d8 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40447834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.